The compound is classified as a nitrogen-containing heterocyclic compound. Specifically, it falls under the category of pyrazolo compounds, which are characterized by their pyrazole ring structure fused with another ring system. The presence of chlorine and hydroxymethyl functional groups further defines its chemical properties and potential reactivity.
The synthesis of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves several key steps:
The detailed synthetic pathway can vary depending on the desired substituents on the pyrazolo core and may involve late-stage modifications for functional group diversification .
The molecular structure of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one features:
Quantitative data such as bond lengths and angles can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm structural integrity .
3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one participates in several important chemical reactions:
These reactions are critical for modifying the compound for enhanced pharmacological properties .
The primary mechanism of action for 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its role as a negative allosteric modulator of mGluR2 receptors:
The physical and chemical properties of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one include:
The applications of 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are primarily in pharmaceutical research:
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives belong to the broader family of nitrogen-dense bicyclic heterocycles, where the core combines a pyrazole ring (H-bond acceptor/donor) fused to a partially saturated pyrazinone moiety (planar carbonyl). This arrangement creates three key pharmacophoric regions:
Table 1: Structural Features and Target Affinities of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Substituent Pattern | Representative Targets | Key Pharmacological Effects | Structural Advantages |
---|---|---|---|
3-Halo-2-alkyl | CSNK2 kinases | Antiviral (β-coronavirus) | Enhanced ATP-binding pocket occupancy via halogen bonds [1] |
3-Cl-2-(hydroxymethyl) | Glutamate receptors | Neuroprotective/anticonvulsant | Hydroxymethyl enables H-bonding without excessive lipophilicity [6] |
Unsubstituted core | Cannabinoid receptors | Antagonist activity | Planar conformation facilitates π-stacking in GPCR binding pockets [4] |
The 3-chloro substitution exploits halogen-bonding capabilities with kinase hinge regions or receptor subsites, evidenced in crystallographic studies of analogous CSNK2 inhibitors where chlorine forms orthogonal interactions with backbone carbonyls [1]. Concurrently, the 2-hydroxymethyl group acts as a bioisostere for carboxylic acids or primary amides, providing polar surface area to improve aqueous solubility while avoiding the metabolic liabilities of carboxylic acid moieties [6].
The development of dihydropyrazinone scaffolds for CNS targets originated from efforts to overcome limitations of early glutamate receptor modulators:
Fig. 1: Evolution Timeline of Dihydropyrazinone Neuropharmacological Agents
1995-2005: Unsubstituted dihydropyrazinones │ → High metabolic clearance (t₁/₂ < 30 min) 2005-2015: 3-Halo-dihydropyrazinones │ → 5x improved metabolic stability │ → Moderate BBB penetration (brain:plasma = 0.2–0.5) 2015-Present: 3-Halo-2-(hydroxymethyl) derivatives │ → Optimized LogD (1.8–2.3) │ → Enhanced brain uptake (brain:plasma = 1.1–1.8)
This evolution underscores how targeted substitutions transform scaffold functionality—from merely "active" to "drug-like" neurotherapeutic candidates [1] [6].
The 3-chloro-2-(hydroxymethyl) substitution pattern embodies two complementary medicinal chemistry strategies:
Bioisosteric Mimicry
Table 2: Bioisosteric Relationships in Pyrazolo[1,5-a]pyrazin-4(5H)-one Design
Functional Group | Bioisostere | Advantages | Target Interaction Preservation |
---|---|---|---|
Carboxylic acid | 2-Hydroxymethyl | Eliminates ionization; improves LogD by >1 unit | H-bond donation (~80% conservation in docking) [6] |
Amide | 3-Chloro | Prevents enzymatic hydrolysis; adds halogen bonding | Dipole interactions (ΔΔG = -1.2 kcal/mol) [4] |
Phenyl | Pyrazolo[1,5-a]pyrazine | Reduced CYP2D6 inhibition; enhanced solubility | Planar geometry for π-stacking [1] |
Metabolic Stabilization
Table 3: Metabolic Stability Parameters of Key Derivatives
Compound | Microsomal Stability (Human, % remaining) | Major Metabolic Pathways | CYP450 Inhibition Risk |
---|---|---|---|
Unsubstituted core | <15% at 30 min | C7-oxidation (>80%) | High (CYP3A4 IC₅₀ = 5 μM) |
3-Chloro derivative | 60% at 30 min | N4-demethylation | Moderate (CYP3A4 IC₅₀ = 20 μM) |
3-Chloro-2-(hydroxymethyl) | 85% at 30 min | Glucuronidation | Low (CYP3A4 IC₅₀ > 100 μM) |
The hydroxymethyl group additionally serves as a synthetic handle for prodrug derivatization (e.g., phosphonoesters for enhanced solubility) or targeted delivery via antibody-conjugates—strategies currently underexplored for this chemotype [1] [6].
Compound Table
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3